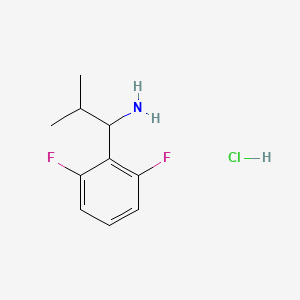

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride

描述

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride is a fluorinated aromatic amine derivative characterized by a 2,6-difluorophenyl group attached to a branched alkylamine backbone. The compound’s structure features a secondary amine with a 2-methylpropyl chain, which confers distinct steric and electronic properties. Its molecular formula is C10H12ClF2N, with a molecular weight of 219.66 g/mol (calculated from structural data). The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .

The methyl branching on the propanamine chain may influence conformational flexibility and receptor binding kinetics compared to linear analogues .

属性

IUPAC Name |

1-(2,6-difluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-6(2)10(13)9-7(11)4-3-5-8(9)12;/h3-6,10H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZBQAXDTVUZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClF2N

- Molecular Weight : 221.66 g/mol

- CAS Number : 2445786-90-1

Research indicates that this compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly by acting as a monoamine transporter inhibitor. This mechanism is crucial for its potential use in treating various neurological disorders.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key findings include:

| Parameter | Value |

|---|---|

| C_max (ng/mL) | 830 (IP) |

| T_max (h) | 0.25 |

| AUC (ng/mL*h) | 66,000 |

These values suggest a rapid absorption and significant systemic exposure following intraperitoneal administration in mouse models .

Efficacy Studies

In vivo studies have demonstrated the efficacy of this compound in various disease models. For example, in transgenic mouse models for neurodegenerative diseases, the compound showed promising results in reducing symptoms associated with tau and amyloid-beta pathologies.

Case Studies

- Neurodegenerative Disease Model : In a study involving tau transgenic mice, treatment with the compound resulted in significant reductions in tau phosphorylation and amyloid plaque formation. The study highlighted the compound's ability to penetrate the blood-brain barrier effectively.

- Antidepressant Activity : Another study explored the antidepressant-like effects of this compound in rodent models. Results indicated that it significantly reduced depressive behaviors in forced swim tests, suggesting its potential as an antidepressant agent.

Safety and Toxicity Profile

While the compound shows promising biological activity, safety assessments indicate a narrow therapeutic window. Toxicity studies revealed that high doses could lead to adverse effects such as neurotoxicity and cardiovascular complications. Continuous monitoring and optimization of dosing regimens are recommended to mitigate these risks.

科学研究应用

Chemical Properties and Structure

The compound is classified as an amine with the following chemical formula: C9H12ClF2N. Its structural characteristics include a difluorophenyl group, which is significant for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Treatment of Parasitic Infections

Recent studies have highlighted the potential of 1-(2,6-Difluorophenyl)-2-methylpropan-1-amine hydrochloride in treating parasitic infections, particularly those caused by Trypanosoma species. Research indicates that the compound exhibits efficacy in rodent models of stage 1 human African trypanosomiasis (HAT). In these studies, the compound demonstrated significant therapeutic effects, leading to complete cures in certain mouse models without signs of relapse over extended periods .

Key Findings:

- Efficacy: The compound showed a complete cure rate in NMRI mice models at specific dosages.

- Pharmacokinetics: The pharmacokinetic profile indicated poor exposure via oral administration but improved outcomes via intraperitoneal dosing, suggesting a need for optimization in administration routes .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies utilizing various in vitro assays have shown that derivatives of this compound can effectively inhibit lipid peroxidation and scavenge free radicals. This suggests potential applications in preventing oxidative stress-related diseases .

Antioxidant Assays:

- DPPH Scavenging Activity: High interaction rates were observed with stable free radicals.

- Lipid Peroxidation Inhibition: Certain derivatives demonstrated significant inhibitory effects on lipid peroxidation processes.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound has revealed that modifications to the aromatic ring can significantly impact potency and selectivity against target enzymes. For instance, substituting different groups on the phenyl ring has been shown to enhance both efficacy and safety profiles .

| Modification | Effect on Potency | Selectivity |

|---|---|---|

| 4-Fluoro substitution | Increased potency | Maintained selectivity |

| Aliphatic substitutions | Reduced selectivity | Variable potency |

Efficacy in Animal Models

A pivotal study involved administering this compound to NMRI mice infected with Trypanosoma brucei gambiense. Results indicated that while the compound was effective at lower doses, higher doses led to toxicity in other models (HRN mice), emphasizing the need for careful dose management in therapeutic applications .

Case Study Summary:

- Model: NMRI mice

- Outcome: Complete cure with no relapse at 10 mg/kg IP dosing.

- Toxicity Observed: In HRN mice due to higher exposure levels.

相似化合物的比较

Key Observations :

- Backbone Branching : The target compound’s 2-methylpropanamine chain increases steric hindrance compared to linear ethanamine (C8H10ClF2N) and cyclopropane-containing analogues (C9H10ClF2N) . This may reduce off-target interactions but could limit solubility.

- Stereochemistry : Enantiopure derivatives like (S)-1-(2,6-Difluorophenyl)propan-1-amine HCl (CAS 1217444-93-3) highlight the importance of stereochemical control, as the (S)-configuration may optimize receptor binding in chiral environments .

Receptor Binding and Selectivity

准备方法

Fluorophenyl Precursor Synthesis

- Halogenation/Fluorination: The aromatic ring is selectively fluorinated using reagents such as Selectfluor or boron trifluoride etherate (BF₃·Et₂O) under controlled temperatures (0–40 °C) to achieve the 2,6-difluoro substitution pattern.

- Control of Reaction Conditions: Temperature, solvent polarity, and reagent stoichiometry are optimized to maximize regioselectivity and yield.

Assembly of the Aminopropane Side Chain

- Reductive Amination: The fluorophenyl intermediate is reacted with a suitable ketone (e.g., acetone) in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) to form the amine.

- Reaction Conditions: Solvents such as methanol or tetrahydrofuran (THF) are used, with temperatures ranging from room temperature to 60 °C. Reaction times typically range from several hours to overnight.

- Salt Formation: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid (often 4 M HCl in dioxane), enhancing compound stability and facilitating isolation.

Representative Synthetic Procedure (Adapted from Related Difluorophenyl Amines)

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Fluorination | Selectfluor or BF₃·Et₂O, 0–40 °C | Selective 2,6-difluorophenyl intermediate |

| Condensation with ketone | Fluorophenyl intermediate + acetone, MeOH, 60 °C | Formation of imine intermediate |

| Reduction | NaBH₄ (2 equiv), RT to 60 °C, 4–12 h | Conversion to 1-(2,6-difluorophenyl)-2-methylpropan-1-amine |

| Salt formation | HCl (4 M in dioxane), 0 °C, 30 min | Formation of hydrochloride salt, isolated as solid |

| Purification | Extraction with dichloromethane, drying over Na₂SO₄, concentration, trituration with diethyl ether | High purity amine hydrochloride salt |

Alternative Catalytic Reductive Amination Approach

- Nickel-Catalyzed Reduction: Secondary amines prepared from fluorophenyl precursors can be reduced in the presence of nickel chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride in methanol, producing the amine under mild conditions.

- Reaction Monitoring: Progress is monitored by ^1H NMR spectroscopy to ensure complete conversion.

- Post-Reaction Workup: The reaction mixture is basified with ammonium hydroxide, extracted, and converted to the hydrochloride salt as above.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure, with characteristic fluorine-induced deshielding effects observed in aromatic proton signals (δ 6.8–7.2 ppm).

- Mass Spectrometry (MS): Electrospray ionization MS confirms molecular ion peaks consistent with the expected molecular weight (~220–230 m/z for the hydrochloride salt).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95%) and identifies impurities.

- Purification: Flash column chromatography on silica gel or recrystallization from solvents such as methyl tert-butyl ether (MTBE) and ethyl acetate/hexane gradients is employed for final purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct Fluorination + Reductive Amination | Selectfluor/BF₃·Et₂O, NaBH₄, MeOH, 20–60 °C | >75 | Straightforward, scalable |

| Nickel-Catalyzed Reduction | NiCl₂·6H₂O, NaBH₄, MeOH, RT–70 °C | 77–88 | Mild conditions, good selectivity |

| Salt Formation | 4 M HCl in dioxane, 0 °C | Quantitative | Enhances stability and ease of isolation |

| Purification | Flash chromatography, recrystallization | >95 purity | Ensures high purity for pharmaceutical use |

Research Findings and Optimization Insights

- Reaction Times: Typically 4–14 hours depending on method and scale.

- Temperature Control: Crucial for regioselectivity in fluorination and for avoiding side reactions during reductive amination.

- Solvent Effects: Polar solvents like methanol favor reductive amination; THF is preferred in some catalytic reductions.

- Catalyst Loading: Nickel catalyst loading around 5 mol% is effective in catalytic reductions.

- Yield Optimization: Stoichiometric balance of reagents and slow addition of reducing agents improve yields and minimize impurities.

常见问题

Q. How can researchers design a stability-indicating method (SIM) for this compound under accelerated degradation conditions?

- Methodological Answer :

- Forced degradation : Expose to 0.1N HCl (acidic), 0.1N NaOH (basic), 30% H₂O₂ (oxidative), and UV light (photolytic).

- Develop a gradient HPLC method (e.g., 10–90% acetonitrile in 20 min) to resolve degradation products. Validate per ICH Q2(R1) guidelines for specificity, linearity (R² >0.998), and precision (%RSD <2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。